An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and notable biological activities of 2-Amino-3-chlorobenzoic acid (2A3CB). A key intermediate in pharmaceutical synthesis, this compound has garnered significant interest for its potential antimicrobial and anticancer applications. This document details its physicochemical characteristics, provides established experimental protocols, and visualizes its mechanism of action and experimental workflows.
Core Properties and Characteristics
2-Amino-3-chlorobenzoic acid, also known as 3-chloroanthranilic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring an amino group and a chlorine atom on the benzene (B151609) ring adjacent to a carboxylic acid, makes it a versatile building block in organic synthesis. The compound typically appears as a white to off-white or yellowish crystalline powder.[1] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere to maintain its integrity.[1]
Quantitative Data Summary
A compilation of the key physicochemical properties of 2-Amino-3-chlorobenzoic acid is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 6388-47-2 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4] |
| Molecular Weight | 171.58 g/mol | [1][2][4] |
| Melting Point | 189-191 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO and Methanol (B129727). Sparingly soluble in water. | [1][2] |
| pKa | 4.57 ± 0.10 | [2] |
| Sensitivity | Air and light sensitive | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and biological evaluation of 2-Amino-3-chlorobenzoic acid are crucial for its application in research and development.
Synthesis of 2-Amino-3-chlorobenzoic Acid
Method 1: Reduction of 3-chloro-2-nitrobenzoic acid
This protocol describes a common laboratory-scale synthesis of 2-Amino-3-chlorobenzoic acid.
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Water
-
30% aqueous ammonia (B1221849)
-
Sodium dithionite (B78146)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
In a suitable reaction vessel, prepare a stirred solution of 3-chloro-2-nitrobenzoic acid (15 g, 0.074 mol) in water (105 mL).
-
To this solution, add 30% aqueous ammonia (6 mL) followed by an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature.
-
Stir the reaction mixture for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
Upon completion, acidify the reaction mixture with concentrated HCl (30 mL) to a pH of 3.
-
Extract the product with ethyl acetate (2 x 500 mL).
-
Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Wash the crude product with diethyl ether (50 mL) to furnish 2-amino-3-chlorobenzoic acid as an off-white solid (9 g, 70% yield).[1][5]
Method 2: Catalytic Amination of 2,3-dichlorobenzoic acid
This method is suitable for larger-scale industrial production.
Materials:
-
2,3-dichlorobenzoic acid
-
Methanol
-
Ammonia gas
-
Copper(I) chloride
-
Water
-
Hydrochloric acid
Procedure:
-
Add methanol (70 mL) to an autoclave and cool to -70 °C.
-
Introduce ammonia gas (16 g, 942 mmol) into the cooled methanol.
-
Add 2,3-dichlorobenzoic acid (30 g, 157 mmol) and copper(I) chloride (0.78 g, 7.85 mmol) to the autoclave.
-
Seal the autoclave and heat it in an oil bath at 130 °C under 30 atmospheres of pressure for 20 hours.
-
After the reaction, cool the autoclave to room temperature and transfer the reaction mixture to a reaction flask.
-
Add water (100 mL) to the reaction solution and heat it in an oil bath to 100 °C to remove ammonia and methanol.
-
Cool the solution to room temperature and adjust the pH to 3 with hydrochloric acid, which will precipitate the product.
-
Filter the precipitated crystals and dry them to obtain 2-amino-3-chlorobenzoic acid as white crystals (21.8 g, 81% yield).[2]
Purification Protocol: Recrystallization
Materials:
-
Crude 2-Amino-3-chlorobenzoic acid
-
Ethyl acetate
Procedure:
-
Dissolve the crude crystalline solid of 2-Amino-3-chlorobenzoic acid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold mixture of ethyl acetate and hexane.
-
Dry the crystals under vacuum to yield pure 2-Amino-3-chlorobenzoic acid as pale yellow needles.[1][5]
Biological Activity and Mechanisms
2-Amino-3-chlorobenzoic acid has demonstrated promising bioactivity, particularly as an antimicrobial and anticancer agent.
Anticancer Activity
Studies have shown that 2-Amino-3-chlorobenzoic acid exhibits potent cytotoxic effects against breast cancer cell lines, such as MDA-MB-231.[6] Its mechanism of action is linked to the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell survival and proliferation. The compound has been observed to downregulate the expression of key proteins such as PTEN, PCNA, BAX, and STAT3. This downregulation inhibits cell proliferation and migration and induces apoptosis through caspase-mediated pathways.[6]
Antimicrobial Activity
The compound has also shown significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for combating resistant bacterial infections.[6]
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows associated with 2-Amino-3-chlorobenzoic acid.
Caption: A simplified workflow for the synthesis and purification of 2-Amino-3-chlorobenzoic acid.
Caption: General workflow for the biological evaluation of 2-Amino-3-chlorobenzoic acid.
Caption: Proposed mechanism of anticancer action for 2-Amino-3-chlorobenzoic acid via the PI3K/AKT pathway.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-3-chlorobenzoic acid CAS#: 6388-47-2 [m.chemicalbook.com]
- 3. 2-Amino-3-chlorobenzoic acid | 6388-47-2 | FA00606 [biosynth.com]
- 4. 2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 80807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
